molecular formula C21H20O5 B12152772 3-{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid

3-{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid

Cat. No.: B12152772
M. Wt: 352.4 g/mol
InChI Key: RYQWEVVGWBKNLY-UHFFFAOYSA-N
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Description

3-{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid is a complex organic compound belonging to the class of chromen-2-ones This compound is characterized by its unique structure, which includes a chromen-2-one core substituted with a propanoic acid group and a 2-methylbenzyl ether moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid typically involves multiple steps. One common method starts with the reaction of 7-hydroxy-4-methyl-2H-chromen-2-one with 2-methylbenzyl bromide in the presence of a base such as potassium carbonate to form the 7-[(2-methylbenzyl)oxy]-4-methyl-2H-chromen-2-one intermediate. This intermediate is then subjected to a Friedel-Crafts acylation reaction with propanoic anhydride to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl ether moiety, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzyl ethers.

Scientific Research Applications

3-{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 3-{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase enzymes, reducing inflammation. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 4-methyl-7-[(4-methylbenzyl)oxy]-2H-chromen-2-one
  • 3-benzyl-4-methyl-7-[(2-methylbenzyl)oxy]-2H-chromen-2-one
  • 4-methyl-7-[(2-oxopropoxy)-2H-chromen-2-one

Uniqueness

3-{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propanoic acid group enhances its solubility and reactivity, making it a valuable compound for various applications .

Properties

Molecular Formula

C21H20O5

Molecular Weight

352.4 g/mol

IUPAC Name

3-[4-methyl-7-[(2-methylphenyl)methoxy]-2-oxochromen-3-yl]propanoic acid

InChI

InChI=1S/C21H20O5/c1-13-5-3-4-6-15(13)12-25-16-7-8-17-14(2)18(9-10-20(22)23)21(24)26-19(17)11-16/h3-8,11H,9-10,12H2,1-2H3,(H,22,23)

InChI Key

RYQWEVVGWBKNLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1COC2=CC3=C(C=C2)C(=C(C(=O)O3)CCC(=O)O)C

Origin of Product

United States

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